Ilmofosine
Overview
Description
Preparation Methods
The synthesis of ilmofosine involves several steps. One reported method starts with the reaction of 2-(hydroxymethyl)-2-propenoic acid ethyl ester with phosphorus tribromide in ethyl ether to produce the corresponding 2-bromomethyl derivative. This intermediate is then condensed with hexadecylthiol using triethylamine to yield 2-(hexadecylsulfanyl)-2-propenoic acid ethyl ester. Reduction of this compound with diisobutylaluminum hydride produces 3-(hexadecylsulfanyl)-2-methylene-1-propanol, which is methylated with sodium hydride and methyl iodide to form the methyl ether. Hydroboration of this intermediate with borane-dimethyl sulfide complex followed by oxidation with sodium perborate gives 3-(hexadecylsulfanyl)-2-(methoxymethyl)-1-propanol. Finally, this compound is phosphorylated with phosphorus trichloride and condensed with choline p-toluenesulfonate to produce this compound .
Chemical Reactions Analysis
Ilmofosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert intermediates to alcohols.
Substitution: Substitution reactions are involved in the synthesis, such as the condensation with hexadecylthiol. Common reagents used in these reactions include phosphorus tribromide, triethylamine, diisobutylaluminum hydride, sodium hydride, methyl iodide, borane-dimethyl sulfide complex, sodium perborate, and phosphorus trichloride. Major products formed include various intermediates leading to the final this compound compound.
Scientific Research Applications
Ilmofosine has been extensively studied for its antineoplastic properties. It has shown activity against a variety of human tumor cell lines, including non-small cell lung, breast, colorectal, gastric, renal cell, and ovarian carcinomas, as well as melanoma . In addition to its anticancer properties, this compound has been investigated for its potential as an anti-leishmanial agent . It has also been studied for its ability to reverse multidrug resistance in tumor cells, enhancing the efficacy of other anticancer drugs such as cis-platin .
Mechanism of Action
Ilmofosine exerts its effects primarily at the cell membrane. It is a potent and selective inhibitor of protein kinase C, which plays a crucial role in cell differentiation and apoptosis . By inhibiting protein kinase C, this compound induces cell cycle arrest at the G2 phase and suppresses CDC2 kinase activation . This mechanism is different from that of DNA-damaging agents, making this compound a unique compound in cancer therapy.
Comparison with Similar Compounds
Ilmofosine is similar to other alkylphospholipids such as edelfosine and miltefosine. These compounds also exhibit antineoplastic activity and target cell membranes. this compound is unique due to its thioether linkage, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties . Other similar compounds include hexadecylphosphocholine and glycosylated glycerolipids, which have been studied for their antitumor properties .
Properties
IUPAC Name |
[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDPKNSRBCSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049008 | |
Record name | Ilmofosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83519-04-4 | |
Record name | Ilmofosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83519-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilmofosine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilmofosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ilmofosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILMOFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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